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Compound of Interest

(Piperidin-4-yloxy)-acetic acid
Compound Name:

hydrochloride
CAS No.: 1187930-35-3
Cat. No.: B1455987

Get Quote

Introduction & Structural Context[1][2][3][4][5][6]1[7]
[8]

(Piperidin-4-yloxy)acetic acid hydrochloride is a critical bifunctional building block in medicinal
chemistry. It serves as a hydrophilic linker, primarily used to connect pharmacophores in the
design of PROTACSs (Proteolysis Targeting Chimeras) and integrin antagonists.[1] Its structure
consists of a saturated piperidine ring functionalized at the 4-position with a glycolic acid ether
moiety.[1]

Understanding the spectroscopic signature of this molecule is vital for validating the integrity of
the ether linkage and ensuring the absence of common synthetic byproducts, such as N-
alkylated impurities or incomplete deprotection intermediates.[1]

Compound Identity[1][5][7]

» IUPAC Name: 2-(Piperidin-4-yloxy)acetic acid hydrochloride
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e CAS Number: 1187930-35-3 (HCI salt)[2]
e Molecular Formula: C

H
NO
[1] - HCI

e Molecular Weight: 159.18 (Free Base) / 195.64 (HCI Salt)[1]

o Key Functional Groups: Secondary amine (protonated), Ether linkage, Carboxylic acid.[1]

Synthetic Pathway & Impurity Profile[1][6]

To interpret the spectra correctly, one must understand the genesis of the sample.[1] The
synthesis typically proceeds via the alkylation of N-Boc-4-hydroxypiperidine, followed by acidic
deprotection.

Synthesis Workflow (Graphviz)[1]
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Figure 1: Synthetic route highlighting the origin of potential impurities (Boc residues, N-
alkylation byproducts) that must be screened during spectral analysis.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[1]

NMR is the primary tool for structural validation.[1] The key challenge is distinguishing the O-
alkylation product from the potential N-alkylation byproduct.

Experimental Protocol

¢ Solvent: Deuterium Oxide (D

O) is preferred.[1] DMSO-
is an alternative but may show broadened exchangeable protons.[1]

e Concentration: 10-15 mg in 0.6 mL solvent.
o Reference: HDO peak at 4.79 ppm (D

O) or TMS at 0.00 ppm.

H NMR Data Assignment (400 MHz, D O)

The spectrum is characterized by the downfield shift of the methine proton (H-4) and the
distinct singlet of the acetic acid methylene group.[1]
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) Axial protons
H-3, H-5 (ax) 1.75-1.88 Multiplet (m) 2H ]
beta to Nitrogen.

Critical Analysis:

o Absence of t-Butyl: Ensure no singlets appear at 1.45 ppm (Boc) or 1.50 ppm (t-Butyl ester).
[1]

o Stereochemistry: The splitting pattern of the piperidine ring protons (axial vs. equatorial)
confirms the chair conformation is maintained.[1]

C NMR Data Assignment (100MHz, DO)

Shift (
Carbon Type Assighment
» Ppm)
C=0 175.2 Carboxylic acid carbonyl.
O-CH 66.8 Methylene carbon of the
' glycolic linker.
Piperidine methine carbon
C-14 70.5
(attached to Oxygen).[1]
Piperidine carbons adjacent to
C-2,C-6 41.2 _
Nitrogen.
Piperidine carbons beta to
C-3,C-5 27.5

Nitrogen.

Mass Spectrometry (MS)[1]

Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.[1]
Electrospray lonization (ESI) is the standard method.[1]

Experimental Protocol
e Method: LC-MS (ESI, Positive Mode).[1]
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» Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

MS Data & Fragmentation Logic
° [M+H]

Observed: 160.1 m/z[1]
e [M+Na]

Observed: 182.1 m/z[1]

Fragmentation Pathway (Graphviz)[1]

The fragmentation usually involves the loss of the glycolic acid side chain or ring opening.[1]
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Figure 2: Predicted ESI(+) fragmentation pathway.[1] The persistence of the piperidine core
(m/z ~102) is a common diagnostic fragment.[1]

Infrared (IR) Spectroscopy[1]

IR is useful for solid-state characterization and confirming the salt form.[1]

Key Absorption Bands (KBr Pellet or ATR)
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Wavenumber (cm

Assignment Notes
)
Very broad, multiple bands.
NH Characteristic of amine
2400 - 3000 )
Stretch hydrochloride salts (the
"ammonium band").
Strong, sharp.[1] Carboxylic
acid carbonyl.[1] (Note: If
1720 - 1740 C=0 Stretch ) )
carboxylate salt, this shifts to
~1600).[1]
Medium/Strong.[1] Aliphatic
1080 - 1120 C-O-C Stretch )
ether linkage.
Broad.[1] Overlaps with NH
3200 - 3500 O-H Stretch stretches; due to carboxylic

acid OH.[1]

Quality Control & Storage
Purity Specifications

For use in biological assays or further synthesis, the following criteria should be met:

e HPLC Purity: >95% (detection at 210 nm; note that UV absorbance is low, so ELSD or CAD
detection is recommended).

e Chloride Content: Titration with AQNO

should confirm mono-hydrochloride stoichiometry (approx 18% w/w CI).[1]

o Appearance: White to off-white hygroscopic solid.[1]

Storage

o Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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 Stability: Hygroscopic.[1] The ether linkage is stable, but the compound can absorb water,
altering weighing accuracy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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